molecular formula C7H12N2O2 B1317303 (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one CAS No. 930783-26-9

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one

Cat. No.: B1317303
CAS No.: 930783-26-9
M. Wt: 156.18 g/mol
InChI Key: MTCWTJKARNZOLR-ZCFIWIBFSA-N
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Description

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining pyrazine and oxazine rings

Biochemical Analysis

Biochemical Properties

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity . Additionally, this compound can bind to certain proteins, affecting their conformation and stability . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Furthermore, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects highlight the compound’s potential in regulating cellular functions and its implications in disease treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific receptors or enzymes, modulating their activity and downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in critical biochemical reactions, thereby influencing cellular processes . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Over extended periods, it may undergo degradation, leading to changes in its efficacy and cellular effects . Understanding these temporal effects is vital for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified specific dosage thresholds for this compound, which are crucial for determining its safe and effective use in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to interact with enzymes involved in glycolysis and the citric acid cycle, affecting the overall metabolic balance. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWTJKARNZOLR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CN1)COCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224439
Record name (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930783-26-9
Record name (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930783-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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